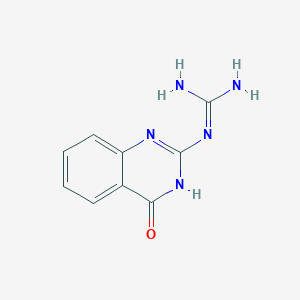

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Descripción general

Descripción

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” is a specialty product used in proteomics research . It has a molecular formula of C9H9N5O and a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of related compounds involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which is accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . Acylation of the latter with succinic anhydride gives N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be converted into various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .Aplicaciones Científicas De Investigación

Antimicrobial Activity

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” derivatives have been synthesized and tested for their antimicrobial activity . These compounds have shown variable inhibitory effects on the growth of Gram-positive and Gram-negative bacterial strains, as well as antifungal strains .

Androgen Receptor Modulation

These compounds have been found to modulate androgen receptors, which can be useful in treating conditions such as osteoporosis, periodontal disease, bone fracture, frailty, and sarcopenia . They can also be used to treat mental disorders associated with low testosterone, such as depression, sexual dysfunction, and cognitive decline .

Antitumor Activity

Quinazolin-4(1H)-ones, a class of compounds that includes “N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine”, have been found to have antitumor properties .

Antioxidant and Anticancer Activity

These compounds have also been found to have antioxidant and anticancer activities .

Anticonvulsant and Antihypertensive Activity

Quinazolin-4(1H)-ones have been used as anticonvulsant and antihypertensive drugs .

5-HT Receptor Ligand

These compounds have been used as 5-hydroxytryptamine (5-HT) receptor ligands .

Anti-inflammatory Studies

“N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine” derivatives have been synthesized and evaluated for their anti-inflammatory properties .

Treatment of Conditions with Elevated Androgen Tone

These compounds, being antagonists in specific tissues, are also useful in conditions where elevated androgen tone or activity causes symptoms, such as benign prostate hyperplasia and sleep apnea .

Mecanismo De Acción

Target of Action

It’s known that quinazolinone derivatives, a class to which this compound belongs, often exhibit antimicrobial activity . Therefore, it’s plausible that the compound targets specific enzymes or proteins in microbial organisms.

Mode of Action

This interaction often results in the inhibition of the target, which can lead to the death of the microbial organism .

Biochemical Pathways

Given its potential antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microbial organisms, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

Given its potential antimicrobial activity, the compound likely leads to the death of microbial organisms by inhibiting essential biochemical pathways .

Action Environment

The action, efficacy, and stability of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.

Propiedades

IUPAC Name |

2-(4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPFRQBUVWIDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346024 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62936-92-9 | |

| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

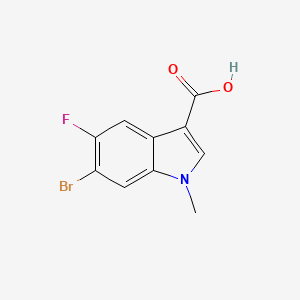

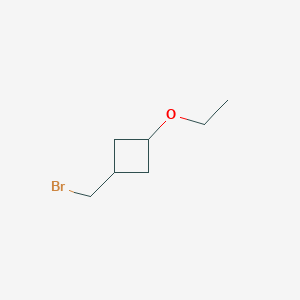

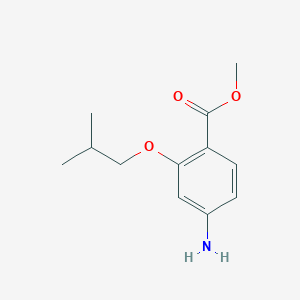

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)

![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)